molecular formula C13H15NO B8436616 2-(Naphthalen-1-ylmethoxy)-ethylamine

2-(Naphthalen-1-ylmethoxy)-ethylamine

Cat. No.: B8436616
M. Wt: 201.26 g/mol
InChI Key: DIBWTBPASUFKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-ylmethoxy)-ethylamine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(naphthalen-1-ylmethoxy)ethanamine

InChI

InChI=1S/C13H15NO/c14-8-9-15-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,14H2

InChI Key

DIBWTBPASUFKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.00 g, 0.025 mmol) was added portionwise to a cooled (0° C.) solution of ethanolamine (1.51 ml, 0.025 mmol) in tetrahydrofuran (25 ml). The reaction mixture was then heated to reflux for 30 minutes. Chloromethylnaphthalene (3.4 ml, 0.0225 mmol) was added and the reaction mixture heated at reflux for a further 3 hours. The reaction mixture was cooled to room temperature and the solvent removed in vacuo. The residue was partitioned between dichloromethane (50 ml) and 1 N aqueous sodium hydroxide (50 ml). The organic phase was separated and the aqueous phase extracted with dichloromethane (2×50 ml). The combined organic extracts were reduced in vacuo and the residue purified by flash column chromatography eluting with dichloromethane:methanol: 880 ammonia (98:2:0.2 changing to 90:10:1 by volume) to give the title compound as a colourless oil (1.80 g, 40%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Yield
40%

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